molecular formula C12H15Cl2F3N4 B1390116 5-Piperidin-3-yl-7-trifluoromethyl-imidazo[1,2-a]-pyrimidine dihydrochloride CAS No. 1185299-45-9

5-Piperidin-3-yl-7-trifluoromethyl-imidazo[1,2-a]-pyrimidine dihydrochloride

カタログ番号: B1390116
CAS番号: 1185299-45-9
分子量: 343.17 g/mol
InChIキー: VQBRMOGRBHNORD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Piperidin-3-yl-7-trifluoromethyl-imidazo[1,2-a]-pyrimidine dihydrochloride typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

化学反応の分析

Types of Reactions

5-Piperidin-3-yl-7-trifluoromethyl-imidazo[1,2-a]-pyrimidine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or peracids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the piperidine and trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated solvents, strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated or hydrogenated products.

科学的研究の応用

Kinase Inhibition Studies

5-PTF-IMP.HCl2 may serve as a scaffold for developing kinase inhibitors. Kinases are critical enzymes involved in various cellular processes, including signal transduction and cell division. Abnormal kinase activity is implicated in several diseases, including cancer. Therefore, compounds like 5-PTF-IMP.HCl2 that can inhibit specific kinases could lead to the development of novel therapeutic agents.

Medicinal Chemistry

The structural characteristics of 5-PTF-IMP.HCl2 suggest its potential for modification to enhance potency or selectivity towards specific biological targets. Researchers can explore various derivatives to optimize the compound's pharmacological profile .

Biomolecular Labeling

Due to the reactive imidazo ring in its structure, 5-PTF-IMP.HCl2 could be utilized for labeling biomolecules or studying protein-protein interactions. This application is crucial for understanding cellular mechanisms and developing targeted therapies.

Case Study 1: Kinase Activity Modulation

A study investigated the structure-activity relationship (SAR) of imidazo-pyridinium analogs similar to 5-PTF-IMP.HCl2. The research highlighted how modifications to the imidazo core influenced kinase inhibition potency. The findings suggest that compounds with structural similarities to 5-PTF-IMP.HCl2 might exhibit comparable activities in inhibiting specific kinases involved in cancer progression .

Research on related imidazo-pyridazine derivatives demonstrated promising anti-proliferative activities against various cancer cell lines. The synthesis involved complex organic reactions that resulted in compounds structurally similar to 5-PTF-IMP.HCl2. This study emphasizes the potential of such compounds in anticancer drug development .

作用機序

The mechanism of action of 5-Piperidin-3-yl-7-trifluoromethyl-imidazo[1,2-a]-pyrimidine dihydrochloride involves its interaction with specific molecular targets:

類似化合物との比較

Chemical Identity :

  • Molecular Formula : C₁₂H₁₅Cl₂F₃N₄
  • Molecular Weight : 343.18 g/mol
  • CAS Registry Number : 1185299-45-9
  • Salt Form : Dihydrochloride (enhances solubility and stability compared to the free base) .

Structural Features :

  • Core Structure : Imidazo[1,2-a]pyrimidine, a bicyclic heteroaromatic system combining imidazole and pyrimidine rings.
  • Substituents: 7-Position: Trifluoromethyl (-CF₃) group, a lipophilic and electron-withdrawing moiety known to improve metabolic stability and bioavailability.

Synthetic Relevance :
The compound is synthesized via strategies described by Jismy et al. (2019), emphasizing modular approaches to functionalize the imidazo[1,2-a]pyrimidine core .

Comparison with Structurally Similar Compounds

Positional Isomers: Piperidin-3-yl vs. Piperidin-4-yl

Compound : 5-Piperidin-4-yl-7-trifluoromethyl-imidazo[1,2-a]-pyrimidine dihydrochloride

  • Key Difference : The piperidinyl substituent is at the 4-position instead of the 3-position.
  • Impact :
    • Stereoelectronic Effects : The 3-yl substitution may allow better alignment with target binding pockets due to spatial orientation differences.
    • Biological Activity : Positional isomerism can alter receptor affinity or selectivity, though both isomers share identical molecular weight and formula (C₁₂H₁₅Cl₂F₃N₄) .

Core Heterocycle Variations

Pyrazolo[1,5-a]pyrimidines

Example : 7-Trifluoromethyl-2,5-disubstituted pyrazolo[1,5-a]pyrimidines (Jismy et al., 2018)

  • Structural Difference : Pyrazole ring replaces the imidazole in the fused bicyclic system.
  • Implications: Electronic Properties: Pyrazole’s two adjacent nitrogen atoms increase polarity compared to imidazole.

Benzimidazo[1,2-a]pyrimidines

Example : Benzimidazo[1,2-a]pyrimidines with 7-CF₃ substitution (Jismy et al., 2019)

  • Structural Difference : A benzene ring is fused to the imidazole, increasing aromaticity.
  • Implications: Solubility: Reduced solubility due to extended hydrophobicity.

Substituent Variations in Related Scaffolds

Example: 3-(2-Chlorophenoxy)pyrrolidine hydrochloride (CAS 1185298-15-0)

  • Structural Difference: Phenoxy-pyrrolidine substituent replaces the piperidinyl group.
  • Implications: Electron Distribution: The chlorophenoxy group introduces strong electron-withdrawing effects. Target Selectivity: May favor different biological targets compared to nitrogen-rich piperidine derivatives .

Trifluoromethyl Group Contribution

  • Lipophilicity : LogP increases due to -CF₃, enhancing membrane permeability.
  • Metabolic Resistance : The -CF₃ group resists oxidative degradation, a common advantage in drug design .

Salt Form Advantages

  • Solubility : The dihydrochloride salt improves aqueous solubility, critical for in vivo applications.
  • Stability : Enhanced shelf-life compared to free bases, reducing hygroscopicity .

生物活性

5-Piperidin-3-yl-7-trifluoromethyl-imidazo[1,2-a]-pyrimidine dihydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Chemical Formula : C₁₂H₁₅Cl₂F₃N₄
  • Molecular Weight : 343.18 g/mol
  • CAS Number : 1185299-45-9
  • PubChem CID : 46737152

Pharmacological Profile

The compound exhibits a variety of biological activities, primarily due to its interaction with specific receptors and pathways.

1. Neuropeptide S Receptor Antagonism

Research has demonstrated that derivatives of imidazo-pyrimidines, including this compound, act as potent antagonists at the neuropeptide S receptor (NPSR). This activity has implications for treating disorders related to anxiety and sleep. In vivo studies indicated that these compounds could significantly reduce food intake in rodent models, suggesting potential applications in obesity management and metabolic disorders .

2. Anticancer Activity

The anticancer properties of imidazo-pyrimidine derivatives have been extensively studied. For instance, compounds similar to 5-Piperidin-3-yl-7-trifluoromethyl-imidazo[1,2-a]-pyrimidine were tested against various cancer cell lines:

CompoundCell LineIC₅₀ (µM)
Compound AMCF-715.3
Compound BMDA-MB45329.1
Compound CHepG22.74

These results indicate that structural modifications can lead to significant differences in efficacy against specific cancer types .

3. Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. Studies have reported its effectiveness against a range of microbial strains, although specific MIC (Minimum Inhibitory Concentration) values for this compound are yet to be published. However, related pyrimidine compounds have demonstrated MIC values as low as 3.12 µg/mL against Staphylococcus aureus .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

  • Piperidine Ring : Enhances receptor binding affinity and selectivity.
  • Trifluoromethyl Group : Improves metabolic stability and lipophilicity.

Research suggests that modifications to these functional groups can lead to variations in biological activity, underscoring the importance of SAR studies in drug development .

Case Study 1: Anxiety Disorders

A study involving the administration of imidazo-pyrimidine derivatives showed promising results in reducing anxiety-like behaviors in animal models. The compounds were administered orally, and behavioral tests indicated a significant reduction in anxiety levels compared to controls.

Case Study 2: Cancer Treatment

In vitro assays using the MCF-7 breast cancer cell line demonstrated that certain analogs of this compound induced apoptosis at concentrations lower than those used for standard chemotherapeutics like erlotinib. This highlights the potential for developing more effective treatment regimens with fewer side effects.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-Piperidin-3-yl-7-trifluoromethyl-imidazo[1,2-a]-pyrimidine dihydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Microwave-assisted synthesis (e.g., using methanol/water mixtures with trifluoroacetic acid as a catalyst) has been reported for analogous imidazo-pyrimidine derivatives, achieving yields of 66–67% . For dihydrochloride salt formation, post-synthetic treatment with HCl gas in anhydrous ethanol is recommended to avoid hydrolysis of the trifluoromethyl group. Reaction monitoring via TLC (silica gel, ethyl acetate/hexane 3:1) and purification by recrystallization (using acetonitrile) are critical for high purity (>98%) .

Q. Which analytical techniques are most effective for structural confirmation of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Key diagnostic signals include the piperidinyl proton resonances at δ 2.8–3.2 ppm (multiplet) and the trifluoromethyl group’s 19F coupling observed at δ -63 to -65 ppm .
  • IR Spectroscopy : Look for absorption bands at ~1730 cm⁻¹ (C=O stretch in carboxylate derivatives) and 1350–1370 cm⁻¹ (C-F stretching) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 259.2 for the free base) with <2 ppm error .

Q. How can researchers assess the compound’s purity and identify common impurities?

  • Methodological Answer : Use reverse-phase HPLC (C18 column, 0.1% ammonium acetate buffer pH 6.5 /acetonitrile gradient) to detect impurities. For dihydrochloride salts, ion-pair chromatography with sodium hexanesulfonate improves resolution of charged byproducts. Residual solvents (e.g., methanol, DCM) should comply with ICH Q3C limits, quantified via GC-FID .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in reported spectral data (e.g., NMR shifts) across studies?

  • Methodological Answer : Discrepancies often arise from solvent effects (DMSO-d6 vs. CDCl3) or salt form differences. To reconcile

  • Perform comparative NMR using reference standards (e.g., USP/EP-certified impurities ).
  • Use computational tools (DFT-based NMR prediction) to model shifts under varying conditions .

Q. How can the compound’s stability under physiological conditions be systematically evaluated?

  • Methodological Answer : Conduct accelerated stability studies:

  • Thermal Stress : Heat samples to 40°C/75% RH for 4 weeks; monitor degradation via LC-MS.
  • pH Stability : Incubate in buffers (pH 1.2–7.4) and quantify intact compound using validated UV spectrophotometry (λmax ~270 nm) .
  • Light Sensitivity : Expose to ICH Q1B light conditions; observe photodegradation products .

Q. What experimental designs are suitable for studying the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Use Pd-catalyzed Suzuki-Miyaura couplings (e.g., with aryl boronic acids) under inert atmosphere. Optimize ligand systems (XPhos vs. SPhos) and bases (K2CO3 vs. Cs2CO3) to minimize dehalogenation of the trifluoromethyl group. Monitor reaction progress via in situ 19F NMR .

Q. How can researchers address challenges in crystallizing the dihydrochloride salt for X-ray diffraction?

  • Methodological Answer : Employ vapor diffusion (e.g., ethanol/water mixtures) with slow solvent evaporation. Additives like diethyl ether or seed crystals improve crystal lattice formation. For hygroscopic samples, use a glovebox for handling .

Q. Data Contradiction and Mechanistic Analysis

Q. How to resolve conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

  • Methodological Answer : Perform phase-solubility studies using the Higuchi–Connors method. For the dihydrochloride salt, solubility in water is pH-dependent (maximal at pH 4–5 due to zwitterionic effects). Use molecular dynamics simulations to model solvation shells and compare with experimental data .

Q. What mechanistic insights explain variability in biological activity across structurally similar analogs?

  • Methodological Answer : Conduct 3D-QSAR studies using CoMFA/CoMSIA models. Key parameters include the piperidinyl ring’s conformational flexibility and the trifluoromethyl group’s electron-withdrawing effects. Validate hypotheses via site-directed mutagenesis in target proteins .

Q. How to design experiments to differentiate between salt dissociation and protonation effects in biological assays?

  • Methodological Answer : Use ion-selective electrodes to measure free chloride ions in solution. Compare activity in buffers with/without counterions (e.g., sodium vs. potassium). For cell-based assays, employ dialysis membranes to isolate salt effects .

Q. Tables of Key Data

Parameter Typical Value Reference
Melting Point (dihydrochloride)202–207°C (decomposes)
LogP (predicted)2.1 (free base), -0.3 (dihydrochloride)
Aqueous Solubility (25°C)12 mg/mL (pH 5), <0.1 mg/mL (pH 7.4)
λmax (UV-Vis)268–272 nm

特性

IUPAC Name

5-piperidin-3-yl-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N4.2ClH/c13-12(14,15)10-6-9(8-2-1-3-16-7-8)19-5-4-17-11(19)18-10;;/h4-6,8,16H,1-3,7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQBRMOGRBHNORD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC(=NC3=NC=CN23)C(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40673959
Record name 5-(Piperidin-3-yl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185299-45-9
Record name 5-(Piperidin-3-yl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-Piperidin-3-yl-7-trifluoromethyl-imidazo[1,2-a]-pyrimidine dihydrochloride
5-Piperidin-3-yl-7-trifluoromethyl-imidazo[1,2-a]-pyrimidine dihydrochloride
5-Piperidin-3-yl-7-trifluoromethyl-imidazo[1,2-a]-pyrimidine dihydrochloride
5-Piperidin-3-yl-7-trifluoromethyl-imidazo[1,2-a]-pyrimidine dihydrochloride
5-Piperidin-3-yl-7-trifluoromethyl-imidazo[1,2-a]-pyrimidine dihydrochloride
5-Piperidin-3-yl-7-trifluoromethyl-imidazo[1,2-a]-pyrimidine dihydrochloride

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